7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Overview
Description
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a chemical compound with the following properties:
- CAS Number : 740842-79-9
- Molecular Weight : 228.68 g/mol
- Chemical Formula : C₁₀H₁₂N₂O₂
- It exists as a white powder .
Molecular Structure Analysis
The molecular structure of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine consists of a benzo[D]azepine core with a nitro group (NO₂) at position 7. The nitrogen atom in the seven-membered ring contributes to its heterocyclic nature.
Chemical Reactions Analysis
Although comprehensive studies on its reactivity are scarce, we can infer that it may participate in typical organic reactions such as reduction, substitution, and oxidation. Further investigations are needed to elucidate its full chemical behavior.
Physical And Chemical Properties Analysis
- Solubility : It is likely soluble in organic solvents due to its nonpolar nature.
- Melting Point : The melting point is not explicitly reported but can be experimentally determined.
- Stability : It should be stored at room temperature and protected from light and moisture.
Scientific Research Applications
Selective Inhibitors of Human Neuronal Nitric Oxide Synthase
A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been synthesized and evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS). These compounds have demonstrated potential therapeutic applications in neuropathic pain and have shown minimal activity at 79 receptors/transporters/ion channels in various in vitro safety pharmacology studies (Annedi et al., 2012).
Synthesis of Substituted Derivatives
Research has been conducted on the synthesis of various substituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. These studies include the preparation of 7-nitro derivatives and further transformations through classical procedures, highlighting the versatility of this chemical structure in the development of new compounds (Pecherer et al., 1971).
Therapeutic Potential of Sulfamoyl-substituted Derivatives
Sulfochlorination of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine led to the regioselective formation of 7-chlorosulfonyl derivatives. From these, a large number of substituted 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines were obtained, showing promising therapeutic potential (Dorogov et al., 2006).
Novel Radical Annulation Method
A novel O2N˙-triggered ordered addition 7-endo cyclization reaction was developed to prepare structurally diverse nitro-benzo[b]azepines. This methodology shows promising utility for large-scale operations and has been exemplified in the synthesis of various nitro-benzo[b]azepine structures (Sun et al., 2022).
Safety And Hazards
- Hazard Statements : It is classified as a warning substance (H302, H312, H315, H319, H332, H335) according to the Globally Harmonized System (GHS).
- Precautions : Handle with care, avoid inhalation, and wear appropriate protective equipment.
- Toxicity : Limited data are available regarding its toxicity, so caution is advised.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Synthetic Optimization : Optimize the synthesis to improve yield and scalability.
- Structure-Activity Relationship (SAR) : Explore derivatives to understand the impact of structural modifications on activity.
properties
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJXCXSFIVCGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461907 | |
Record name | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine | |
CAS RN |
34583-83-0 | |
Record name | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.